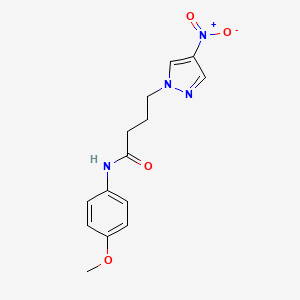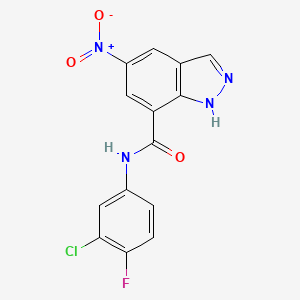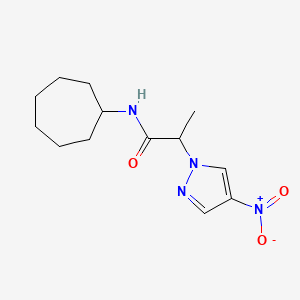![molecular formula C17H15ClN2O5S B4305160 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid](/img/structure/B4305160.png)
3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid
説明
3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid, also known as CPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine and agriculture. CPAA is a type of herbicide that has been shown to be effective against a wide range of weeds. In addition, it has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of plants, bacteria, and fungi. This results in the death of the target organism.
Biochemical and Physiological Effects:
3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been found to have a range of biochemical and physiological effects on plants, bacteria, and fungi. In plants, it inhibits the activity of certain enzymes that are involved in the synthesis of essential amino acids, resulting in the death of the plant. In bacteria and fungi, it disrupts the cell membrane, leading to cell death.
実験室実験の利点と制限
One of the main advantages of using 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid in lab experiments is its high level of effectiveness against a wide range of weed species, bacteria, and fungi. This makes it a valuable tool for researchers studying these organisms.
However, there are also some limitations to using 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid in lab experiments. One of the main limitations is its toxicity. 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid is highly toxic to humans and other animals, which makes it difficult to work with in a laboratory setting. In addition, its mode of action is not fully understood, which makes it difficult to predict its effects on non-target organisms.
将来の方向性
There are several potential future directions for research on 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid. One area of interest is in the development of new herbicides based on the structure of 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid. Researchers are also exploring the potential use of 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid in the development of new drugs to treat bacterial and fungal infections.
Another area of interest is in the study of the mechanism of action of 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid. By gaining a better understanding of how 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid works, researchers may be able to develop more effective herbicides and drugs based on its structure.
Conclusion:
3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid, or 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine and agriculture. 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid is a promising candidate for the development of new herbicides and drugs due to its effectiveness against a wide range of weed species, bacteria, and fungi. While there are some limitations to using 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid in lab experiments, there are several potential future directions for research on this compound.
科学的研究の応用
3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of application is in the development of new herbicides. 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been shown to be highly effective against a wide range of weed species, making it a valuable tool for farmers and other agricultural professionals.
In addition to its herbicidal properties, 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has also been found to have antibacterial and antifungal properties. This makes it a promising candidate for the development of new drugs to treat bacterial and fungal infections.
特性
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-3-[(2-phenylsulfanylacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5S/c18-14-7-6-11(20(24)25)8-13(14)15(9-17(22)23)19-16(21)10-26-12-4-2-1-3-5-12/h1-8,15H,9-10H2,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHZJVWETYDGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-nitrophenyl)-3-{[(phenylsulfanyl)acetyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B4305082.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4305113.png)
![ethyl 4,5-dimethyl-2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B4305118.png)
![methyl 6-tert-butyl-2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4305122.png)
![ethyl 5-acetyl-4-methyl-2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B4305127.png)

![methyl 6-acetyl-7-(3-ethoxy-4-hydroxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4305143.png)

![2-(phenylthio)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4305152.png)
![3-(2-chloro-5-nitrophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid](/img/structure/B4305164.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B4305170.png)